

Chrysobactin: A Technical Guide to its Structure, Synthesis, and Biological Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chrysobactin*

Cat. No.: *B1668919*

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Introduction

Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium *Dickeya dadantii* (formerly known as *Erwinia chrysanthemi*) and other bacteria such as *Erwinia carotovora* and *Pseudomonas luteola*.^{[1][2][3]} Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe^{3+}) from their environment, which is crucial for their survival and proliferation, particularly in iron-limited conditions.^[4] **Chrysobactin** plays a significant role in the virulence of *D. dadantii*, making its study essential for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies.^[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological function of **chrysobactin**.

Chemical Structure and Physicochemical Properties

Chrysobactin is chemically defined as N^2 -(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine.^[6] Its structure consists of three key components: a 2,3-dihydroxybenzoyl (DHB) group, which is the catecholate moiety responsible for iron coordination, linked to the α -amino group of a D-lysine residue, which is in turn peptide-bonded to an L-serine residue.^[6]

Physicochemical Data

The key physicochemical properties of **chrysobactin** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₃ N ₃ O ₇	
Molecular Weight	369.37 g/mol	
Monoisotopic Mass	369.15360 Da	[7]
Appearance	Not specified in reviewed literature	
Solubility	Soluble in water and polar solvents like DMSO.	[8]
Charge at pH 1.9	Net positive charge	[8]
Iron Coordination	Forms stable complexes with Fe ³⁺ through the catecholate hydroxyl groups. At neutral pH and concentrations around 0.1 mM, it exists as a mixture of bis (2:1) and tris (3:1) chrysobactin-iron complexes.	[1][8][9]
pM Value for Fe ³⁺ (chrysobactin) ₃	~17.3	[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the characterization of **chrysobactin**.

¹H and ¹³C NMR Data for **Chrysobactin** in CD₃OD[10]

Position	δC (ppm)	δH (ppm) (J in Hz)
DHBA		
1	170.1	
2	117.8	
3	148.9	
4	145.9	
5	119.2	6.8 (dd, 7.9, 1.4)
6	120.1	7.4 (dd, 7.9, 1.4)
7	118.9	6.9 (t, 7.9)
D-Lysine		
α	54.6	4.67 (dd, 8.8, 5.0)
β	32.0	1.9 (m), 2.0 (m)
γ	23.8	1.6 (m)
δ	28.2	1.7 (m)
ϵ	40.5	2.9 (t, 7.6)
L-Serine		
α	53.8	4.53 (dd, 5.4, 4.0)
β	65.8	3.96 (dd, 11.4, 4.0), 3.87 (dd, 11.4, 5.4)
C=O (Lys)	174.4	
C=O (Ser)	172.9	

Mass Spectrometry Data[\[10\]](#)

Ion	m/z
[M+H] ⁺	370.17
[M+Na] ⁺	Not specified

Experimental Protocols

Isolation and Purification of Chrysobactin

Method 1: Adsorption Chromatography[5]

- Culture and Inoculation: Grow *Dickeya chrysanthemi* EC16 in a low-iron minimal nutrient medium.
- Harvesting: After ~48 hours of growth, remove cells from the culture supernatant by centrifugation.
- Adsorption: Add Amberlite XAD-2 resin to the cell-free supernatant and shake for 3 hours.
- Elution: Filter off the supernatant, transfer the resin to a chromatography column, wash with deionized water, and then elute the siderophores with 100% methanol.
- Purification: Concentrate the methanol eluent and purify **chrysobactin** using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C4 column with a water/methanol gradient containing 0.05% trifluoroacetic acid (TFA).

Method 2: Boronate Affinity Chromatography[3][11]

This method exploits the formation of stable complexes between the catechol groups of **chrysobactin** and boronate.

- Column Preparation: Use a boronate affinity chromatography column.
- Loading: Apply the bacterial culture supernatant to the column under weakly basic conditions.
- Washing: Wash the column to remove unbound compounds.

- Elution: Elute the bound catechol siderophores, including **chrysobactin**. This method has been shown to provide at least a two-fold greater yield than other methods.[11]

Chemical Synthesis of Chrysobactin

A method for the synthesis of optically pure **chrysobactin** has been described with a high overall yield of 98%.[12]

- Coupling: Couple the N-hydroxysuccinimide ester of α -N-(2,3-dibenzyloxybenzoyl)- ϵ -N-Cbz-D-lysine with L-serine benzyl ester.
- Deprotection: Remove the protecting groups (benzyl and Cbz) via hydrogenolysis to yield **chrysobactin**.

Biological Function and Significance

Iron Acquisition

Chrysobactin is essential for iron acquisition in *D. dadantii*. Under iron-deficient conditions, the bacterium synthesizes and secretes **chrysobactin**, which chelates environmental Fe^{3+} . The resulting ferric-**chrysobactin** complex is then recognized and transported back into the bacterial cell.[4]

Transport of Ferric-Chrysobactin

The transport of the ferric-**chrysobactin** complex across the bacterial outer membrane is mediated by a specific, high-affinity transport system.[13] This involves the outer membrane protein Fct.[14] The transport is an active process, as evidenced by its inhibition by respiratory poisons and low temperatures.[14]

Signaling Pathways and Biosynthesis

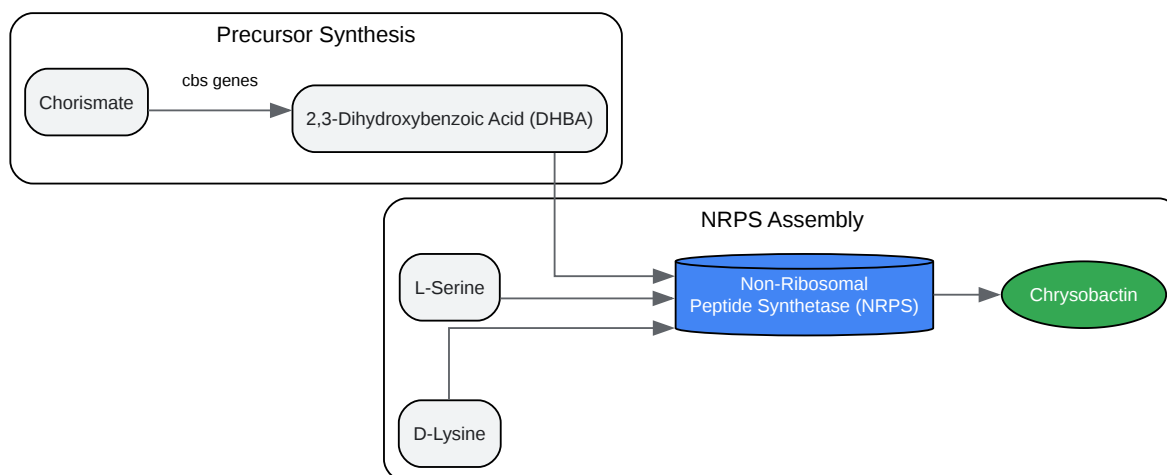
Biosynthesis of Chrysobactin

The biosynthesis of **chrysobactin** is carried out by a non-ribosomal peptide synthetase (NRPS).[5] The genetic basis for this synthesis is located in a gene cluster that contains genes required for both the biosynthesis of the 2,3-dihydroxybenzoic acid (DHB) precursor and the assembly of the final **chrysobactin** molecule.[4]

Regulation of Chrysobactin Synthesis

The synthesis of **chrysobactin** is tightly regulated by iron availability. Under iron-replete conditions, the expression of the **chrysobactin** biosynthesis and transport genes is repressed. This regulation is often mediated by the Ferric Uptake Regulator (Fur) protein in Gram-negative bacteria.

Below is a diagram illustrating the proposed biosynthetic pathway of **chrysobactin**.

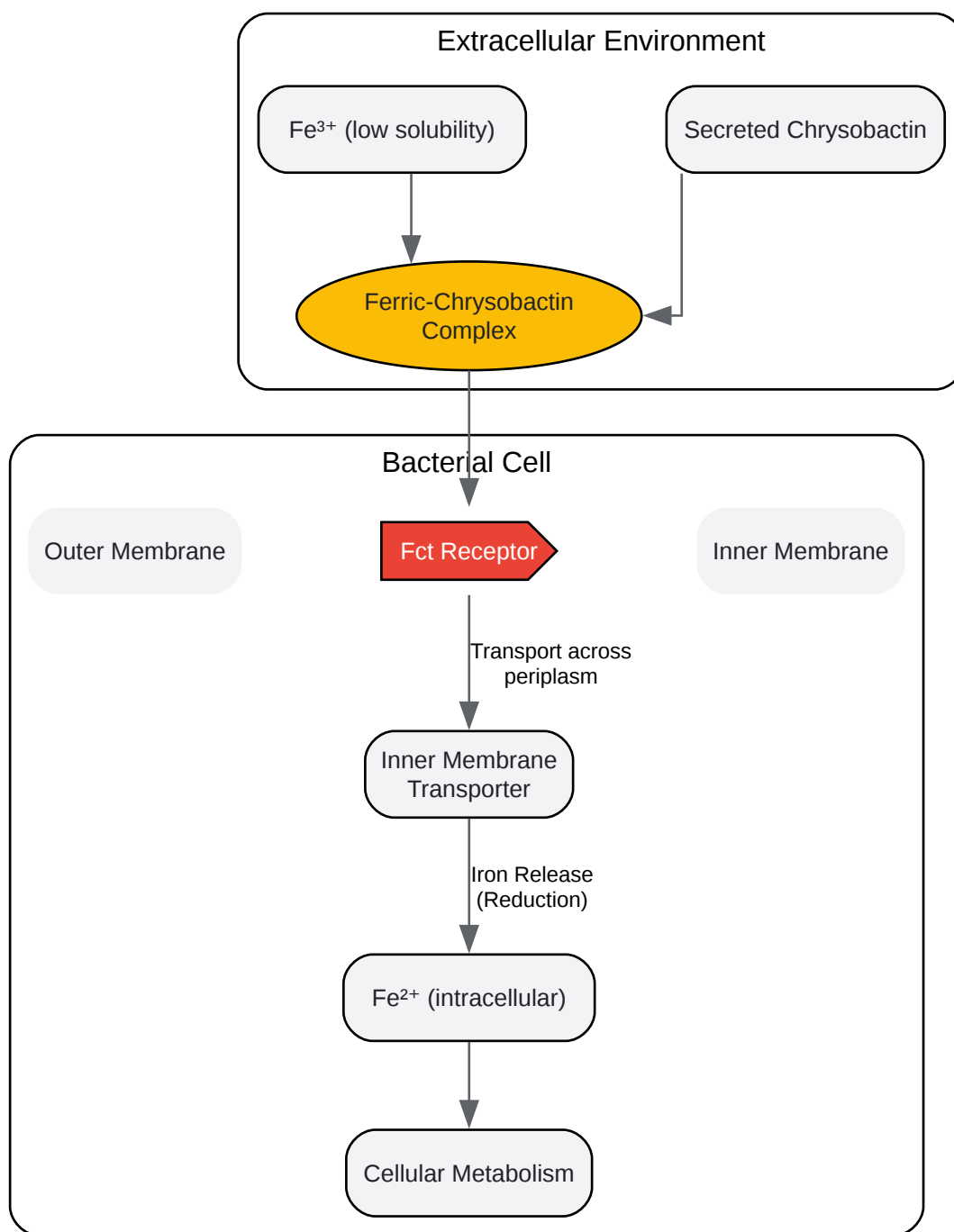


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Caption: Proposed biosynthetic pathway of **chrysobactin** from chorismate.

Iron Transport Workflow

The following diagram illustrates the workflow of iron acquisition mediated by **chrysobactin**.



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Caption: Workflow of **chrysobactin**-mediated iron transport into the bacterial cell.

Conclusion

Chrysobactin is a well-characterized siderophore with a critical role in the iron metabolism and virulence of *Dickeya dadantii*. Its unique chemical structure, involving a catecholate iron-binding moiety linked to a dipeptide, facilitates efficient iron scavenging. The detailed understanding of its biosynthesis, regulation, and transport provides valuable insights for the development of novel antibacterial agents targeting bacterial iron acquisition systems. Further research into the specific inhibitors of **chrysobactin** biosynthesis or transport could lead to new strategies to combat plant diseases caused by *D. dadantii* and potentially other pathogenic bacteria that utilize similar siderophore systems.

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- To cite this document: BenchChem. [Chrysobactin: A Technical Guide to its Structure, Synthesis, and Biological Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668919#chemical-structure-of-chrysobactin-siderophore]

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